molecular formula C20H17NO B12452198 N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline

N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline

Cat. No.: B12452198
M. Wt: 287.4 g/mol
InChI Key: VGLBUUWZLZDGJV-UHFFFAOYSA-N
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Description

(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a phenylmethanimine moiety

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-phenyl-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H17NO/c1-3-9-17(10-4-1)16-22-20-14-8-7-11-18(20)15-21-19-12-5-2-6-13-19/h1-15H,16H2

InChI Key

VGLBUUWZLZDGJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine typically involves the condensation of 2-(benzyloxy)benzaldehyde with aniline under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base, which is then isolated and purified. The reaction can be carried out in solvents such as ethanol or methanol, and the use of a catalyst like acetic acid can enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or alkoxide ions can facilitate nucleophilic substitution.

Major Products

    Oxidation: The major products include benzoquinones or phenolic compounds.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The benzyloxy group may also contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[2-(benzyloxy)phenyl]-N-(4-nitrobenzyl)methanimine
  • N’-{(E)-[2-(benzyloxy)phenyl]methylidene}benzohydrazide
  • N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(3,4-dichlorophenyl)amine

Uniqueness

(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both benzyloxy and phenylmethanimine groups allows for diverse reactivity and potential applications that may not be achievable with similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline, a compound belonging to the class of Schiff bases, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imine functional group, which is pivotal for its biological activity. The presence of the benzyloxy group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets. The molecular structure can be summarized as follows:

  • Chemical Formula : C16_{16}H15_{15}N\O
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through:

  • Reversible Covalent Bond Formation : The imine group can form reversible covalent bonds with nucleophilic sites in proteins, particularly enzymes and receptors, modulating their activity.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized below:

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Klebsiella pneumoniae64

These results suggest that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against Gram-negative strains .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells at the G1/G0 phase, inhibiting proliferation.
  • Induction of Apoptosis : Mechanistic studies revealed that it triggers apoptosis through the mitochondrial pathway, involving reactive oxygen species (ROS) generation and activation of caspases .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the effect of this compound on colon cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through ROS-mediated pathways. The compound inhibited the NF-κB/IκB signaling pathway, a critical regulator of inflammation and cancer progression .
  • Antimicrobial Efficacy Assessment :
    In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable or superior activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

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